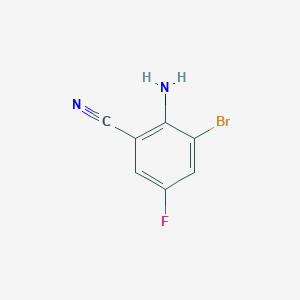

2-Amino-3-bromo-5-fluorobenzonitrile

説明

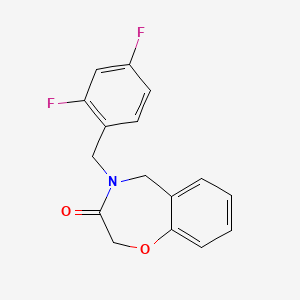

2-Amino-3-bromo-5-fluorobenzonitrile is a dihalogenated benzonitrile derivative, used as a precursor for the synthesis of TADF dyes in OLED applications and APIs in antitumor and anti-inflammatory applications .

Synthesis Analysis

The synthesis of 2-Amino-3-bromo-5-fluorobenzonitrile involves several steps. It can be prepared from 3-fluorobenzonitrile via bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . It undergoes palladium-catalyzed Suzuki coupling with boronic acid derivative to form the corresponding biaryl .Molecular Structure Analysis

The molecular structure of 2-Amino-3-bromo-5-fluorobenzonitrile consists of a benzonitrile derivative, bearing a bromide and a fluoride at the 2- and 5-positions .Chemical Reactions Analysis

2-Amino-3-bromo-5-fluorobenzonitrile is involved in various chemical reactions. It is used in the synthesis of a thermally activated delayed fluorescence (TADF) dye, named as 2-phenoxazine-5-acridine-benzonitrile, through a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination .Physical And Chemical Properties Analysis

2-Amino-3-bromo-5-fluorobenzonitrile has a molecular weight of 215.02 . It is a solid at room temperature . Its density is 1.8±0.1 g/cm3, and it has a boiling point of 265.5±40.0 °C at 760 mmHg .科学的研究の応用

Heterocyclic Synthesis:

The ortho-positioning of the amine and nitrile substituents in 2-amino-3-bromo-5-fluorobenzonitrile makes it an ideal precursor for synthesizing heterocyclic compounds. Researchers often use this compound as a starting material to create novel structures with diverse applications .

Oxazoline Ligands:

2-Amino-3-bromo-5-fluorobenzonitrile reacts with aminoethanol derivatives, catalyzed by zinc chloride. This reaction yields oxazoline ligands, which find use in copper-catalyzed enantioselective nitroaldol reactions. These ligands play a crucial role in asymmetric synthesis and are valuable tools in organic chemistry research .

GABAAα2/α3 Agonists:

2-Bromo-5-fluorobenzonitrile, a close analog of 2-amino-3-bromo-5-fluorobenzonitrile, is used in the synthesis of pyrimidine functional compounds. These compounds act as GABAAα2/α3 binding site agonists, which have potential applications in the treatment of anxiety disorders .

TADF Dyes for OLEDs:

Although not directly studied for 2-amino-3-bromo-5-fluorobenzonitrile, its structural similarity to related compounds suggests that it could serve as a precursor for thermally activated delayed fluorescence (TADF) dyes. TADF materials are essential for enhancing the efficiency of organic light-emitting diodes (OLEDs) .

Antitumor and Anti-inflammatory APIs:

2-Bromo-5-fluorobenzonitrile, a close relative, is a precursor for the synthesis of active pharmaceutical ingredients (APIs). These APIs may find applications in antitumor and anti-inflammatory drug development .

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2-amino-3-bromo-5-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCVRKGVLONYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-bromo-5-fluorobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3034065.png)

![2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3034066.png)

![4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B3034068.png)

![Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B3034069.png)

![4-Butan-2-yl-4,5,9-trihydroxy-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B3034072.png)

![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B3034073.png)

![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3034076.png)